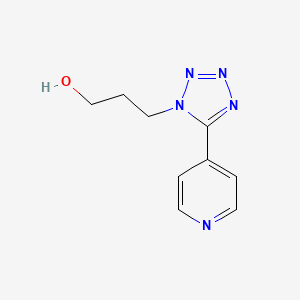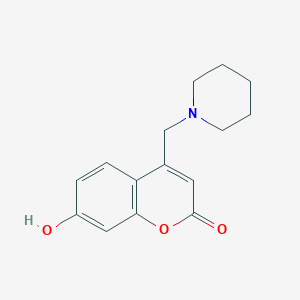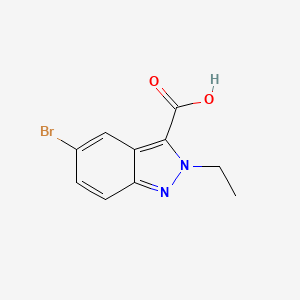
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is not fully understood. However, it has been suggested that the tetrazole group in the compound may play a role in its biological activity. The tetrazole group has been shown to have a high affinity for metal ions, which may contribute to the compound's potential as a metal ion sensor. Additionally, the compound's ability to form coordination complexes may play a role in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol have been studied in vitro. It has been shown to have antimicrobial and antifungal properties, with activity against various strains of bacteria and fungi. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of cancer, with studies showing its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol in laboratory experiments is its ability to form coordination complexes with metal ions. This property makes it a useful ligand in coordination chemistry and the development of metal-organic frameworks. Additionally, its antimicrobial and antifungal properties make it a potential therapeutic agent. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol. One area of research could be the development of new coordination complexes and metal-organic frameworks using this compound as a ligand. Additionally, further studies could be conducted to explore the compound's antimicrobial and antifungal properties and its potential as a therapeutic agent for the treatment of cancer. Finally, the development of new fluorescent sensors for the detection of metal ions using this compound could also be an area of future research.
Synthesemethoden
The synthesis of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol involves the reaction of 4-pyridylhydrazine and 3-bromopropan-1-ol in the presence of sodium azide. The reaction takes place in anhydrous ethanol, and the product is obtained through the purification process. This method has been optimized to obtain a high yield of the product and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry and has shown promising results in the development of metal-organic frameworks. This compound has also been studied for its antimicrobial and antifungal properties and has shown potential as a therapeutic agent. Additionally, it has been studied for its potential use in the development of fluorescent sensors for the detection of metal ions.
Eigenschaften
IUPAC Name |
3-(5-pyridin-4-yltetrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-1-6-14-9(11-12-13-14)8-2-4-10-5-3-8/h2-5,15H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUJZDWDWKNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=NN2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)


![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)

![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)


![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)

![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)
